NIBR189

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

NIBR189は、EBI2受容体に結合してその活性を阻害することで効果を発揮します。この阻害は免疫細胞の移動を阻止し、免疫応答において重要です。この化合物はEBI2受容体を特異的に標的とし、オキシステロールなどの内因性リガンドとの相互作用を阻止します。 この作用は、免疫細胞の移動と炎症に関与するシグナル伝達経路を阻害します .

類似の化合物との比較

This compoundは、EBI2受容体に対する高い親和性と選択性でユニークです。類似の化合物には以下が含まれます。

GSK682753A: 同様の特性を持つ別のEBI2アンタゴニストですが、化学構造が異なります。

7α,25-ジヒドロキシコレステロール: EBI2の内因性リガンドで、研究における参照化合物として使用されます。

NIBR-0213: 構造的に関連する化合物で、同様の拮抗作用を示します

This compoundは、強力な阻害効果と良好な薬物動態特性により、科学研究や潜在的な治療用途において貴重なツールとなっています .

生化学分析

Biochemical Properties

NIBR189 interacts with the EBI2 receptor, a G protein-coupled receptor activated by oxysterols . It inhibits human and mouse EBI2 with IC50s of 11 and 16 nM, respectively . The interaction between this compound and EBI2 plays a crucial role in the regulation of immune cell localization in secondary lymphoid organs .

Cellular Effects

This compound has been shown to block the migration of U937 cells, a human leukemic monocyte lymphoma cell line . It also blocks oxysterol-dependent activation, suggesting a role in modulating immune responses . The effects of this compound on cellular processes are largely due to its interaction with the EBI2 receptor .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the EBI2 receptor and inhibiting its activation . This inhibition disrupts the normal functioning of the EBI2 receptor, which is involved in immune cell localization and the launching of T cell-dependent antibody responses .

Temporal Effects in Laboratory Settings

It has been shown to have good pharmacokinetic properties and oral availability in mice .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have a significant impact on immune cell migration and activation

Metabolic Pathways

Given its interaction with the EBI2 receptor, it is likely involved in pathways related to immune cell localization and function .

Transport and Distribution

Given its role as an EBI2 antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .

Subcellular Localization

As an EBI2 antagonist, it is likely to be found in areas of the cell where the EBI2 receptor is localized .

準備方法

合成経路と反応条件

NIBR189の合成は、塩基の存在下で4-ブロモベンズアルデヒドと4-メトキシベンゾイルクロリドを反応させて中間体を生成することから始まります。この中間体をピペラジンと反応させることでthis compoundが得られます。 反応条件は通常、ジメチルスルホキシド(DMSO)などの溶媒を使用し、室温から60°Cの温度で行われます .

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高純度の試薬と制御された反応条件を使用することで、最終製品の一貫性と品質が確保されます。 この化合物は通常、高速液体クロマトグラフィー(HPLC)などの技術を用いて精製され、98%以上の純度が達成されます .

化学反応の分析

反応の種類

NIBR189は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて対応する酸化生成物を生成することができます。

還元: この化合物は、還元されてさまざまな還元誘導体を生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化誘導体が生成される一方、置換反応によってさまざまな置換化合物が生成される可能性があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究の応用を持っています。

化学: EBI2受容体とそのさまざまな化学経路における役割を研究するためのツール化合物として使用されます。

生物学: 免疫細胞の移動とEBI2の免疫応答における役割を理解するのに役立ちます。

医学: 自己免疫疾患やEBI2シグナル伝達に関連するその他の病状の治療における可能性について調査されています。

科学的研究の応用

NIBR189 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the EBI2 receptor and its role in various chemical pathways.

Biology: Helps in understanding the migration of immune cells and the role of EBI2 in immune response.

Medicine: Investigated for its potential in treating autoimmune diseases and other conditions related to EBI2 signaling.

Industry: Used in the development of new therapeutic agents targeting the EBI2 receptor

類似化合物との比較

NIBR189 is unique in its high affinity and selectivity for the EBI2 receptor. Similar compounds include:

GSK682753A: Another EBI2 antagonist with similar properties but different chemical structure.

7α,25-dihydroxycholesterol: An endogenous ligand for EBI2, used as a reference compound in studies.

NIBR-0213: A structurally related compound with similar antagonistic properties

This compound stands out due to its potent inhibitory effects and good pharmacokinetic properties, making it a valuable tool in scientific research and potential therapeutic applications .

特性

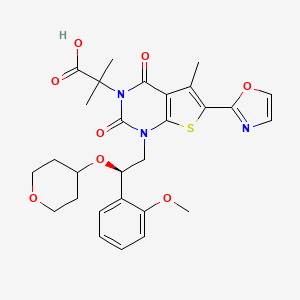

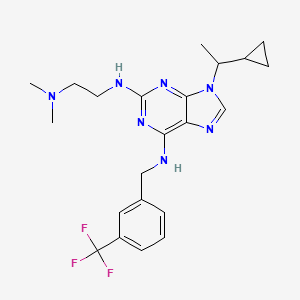

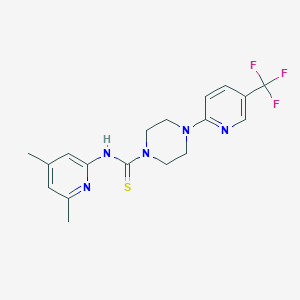

IUPAC Name |

(E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O3/c1-27-19-9-5-17(6-10-19)21(26)24-14-12-23(13-15-24)20(25)11-4-16-2-7-18(22)8-3-16/h2-11H,12-15H2,1H3/b11-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHXXBRBGWUOHR-NYYWCZLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599432-08-2 |

Source

|

| Record name | (E)-3-(4-bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)